4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride
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Overview
Description
4-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)cyclohexan-1-amine hydrochloride is a chemical compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)cyclohexan-1-amine hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the thio and amine groups. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The thio group can be introduced via a nucleophilic substitution reaction, and the amine group can be added through reductive amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
4-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)cyclohexan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and as a probe in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine
- 1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl
Uniqueness
4-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)cyclohexan-1-amine hydrochloride is unique due to the presence of both the oxadiazole and thio groups, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical modifications and applications, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C14H18ClN3OS |
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Molecular Weight |
311.8 g/mol |
IUPAC Name |
4-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C14H17N3OS.ClH/c15-11-6-8-12(9-7-11)19-14-17-16-13(18-14)10-4-2-1-3-5-10;/h1-5,11-12H,6-9,15H2;1H |
InChI Key |
DFIMUSZZBIGDBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)SC2=NN=C(O2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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